molecular formula C14H14FNO3 B12496378 N-{[5-(2-fluorophenyl)-2-furyl]methyl}alanine

N-{[5-(2-fluorophenyl)-2-furyl]methyl}alanine

Cat. No.: B12496378
M. Wt: 263.26 g/mol
InChI Key: ATWYMNBLDLVHSG-UHFFFAOYSA-N
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Description

2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)propanoic acid is an organic compound that features a furan ring substituted with a 2-fluorophenyl group and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)propanoic acid involves its interaction with specific molecular targets:

Biological Activity

N-{[5-(2-fluorophenyl)-2-furyl]methyl}alanine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with a 2-fluorophenyl group, contributing to its unique reactivity and pharmacological properties. The molecular formula is C13_{13}H12_{12}FNO2_2, with a molecular weight of approximately 245.25 g/mol. The presence of the furan moiety enhances its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies indicate that it may exert cytotoxic effects against several cancer cell lines, suggesting a mechanism involving the inhibition of cellular proliferation and induction of apoptosis. The compound's structural features allow for multiple binding interactions, which are crucial for its efficacy as a therapeutic agent.

Table 1: Comparison of Structural Characteristics

Compound NameMolecular FormulaNotable Characteristics
This compoundC13_{13}H12_{12}FNO2_2Exhibits potential as an amino acid derivative with unique properties.
N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-(oxolan-2-yl)methanamineVariedKnown for gastric acid antisecretory activity.
N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-cyclopentanamineVariedShares structural components but differs in functional groups affecting activity.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on Mannich bases, which share structural similarities, have reported antiproliferative effects against various human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. IC50_{50} values for these compounds were often below 10 µM, indicating potent cytotoxicity .

Case Study : In a study evaluating the effects of structurally related Mannich bases on cancer cells, it was found that modifications in substituents influenced the level of cytotoxicity observed. This suggests that fine-tuning the chemical structure of this compound could enhance its therapeutic efficacy.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that compounds within this class can inhibit bacterial growth, making them candidates for further exploration in treating infections .

Research Findings : A comparative study demonstrated that derivatives with similar furan structures exhibited varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like fluorine was noted to enhance antimicrobial potency.

Properties

Molecular Formula

C14H14FNO3

Molecular Weight

263.26 g/mol

IUPAC Name

2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]propanoic acid

InChI

InChI=1S/C14H14FNO3/c1-9(14(17)18)16-8-10-6-7-13(19-10)11-4-2-3-5-12(11)15/h2-7,9,16H,8H2,1H3,(H,17,18)

InChI Key

ATWYMNBLDLVHSG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NCC1=CC=C(O1)C2=CC=CC=C2F

Origin of Product

United States

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